molecular formula C20H16Cl3N3O2 B2786196 [5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone CAS No. 158939-84-5

[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone

Cat. No.: B2786196
CAS No.: 158939-84-5
M. Wt: 436.72
InChI Key: XSEQOGQIYHGHNU-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone is a useful research compound. Its molecular formula is C20H16Cl3N3O2 and its molecular weight is 436.72. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds , it’s plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular functions and processes.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also produce various molecular and cellular effects.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)19-12-17(20(27)25-7-9-28-10-8-25)24-26(19)18-6-5-15(22)11-16(18)23/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEQOGQIYHGHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.